3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a pyridine ring, a piperidine ring, and a pyrimidine moiety, makes it suitable for applications in drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Reduction of 2,6-dimethylpyridine: This step is crucial for forming the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.
Scientific Research Applications
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Such as pyridine N-oxide and 2,6-dimethylpyridine.
Piperidine derivatives: Including 2,6-dimethylpiperidine and other substituted piperidines.
Pyrimidine derivatives: Such as 2,6-dimethylpyrimidine and other diazine compounds.
Uniqueness
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is unique due to its combination of pyridine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic molecule that has garnered interest due to its potential biological activity. This article delves into its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented by the following details:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H19N5O3 |
Molecular Weight | 329.3538 g/mol |
CAS Number | 2034472-47-2 |
SMILES | Cc1cc(OC2CCN(CC2)C(=O)c2ccc(=O)[nH]n2)nc(n1)C |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The process includes:
- Formation of the Piperidine Ring : Utilizing piperidine derivatives to create the desired carbonyl functionality.
- Introduction of the Dimethylpyrimidine Moiety : This step involves the substitution of the appropriate functional groups to achieve the desired biological activity.
- Oxidation to N-Oxide : The final step typically involves oxidation to form the N-oxide derivative, enhancing its pharmacological properties.
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives containing piperidine and pyridine rings have shown efficacy as CCR5 antagonists in HIV treatment . The compound may share similar mechanisms due to its structural similarities.
Antitubercular Activity
Recent studies have demonstrated that related pyridine derivatives possess notable tuberculostatic properties. For example, certain compounds showed minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis strains . This suggests that our compound might also demonstrate antitubercular activity, warranting further investigation.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyridine and piperidine rings significantly influence biological activity. For instance, substituents at the C-6 position of the pyridine ring have been linked to enhanced potency against various pathogens .
Case Studies
Several case studies highlight the biological potential of compounds similar to this compound:
- CCR5 Antagonism : A study on bipiperidine N-oxides revealed their effectiveness as CCR5 antagonists, showcasing their potential in treating HIV .
- Antimycobacterial Properties : Research on piperidinothiosemicarbazones demonstrated that structural modifications could lead to significant enhancements in antimycobacterial activity against M. tuberculosis strains .
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-10-16(19-13(2)18-12)24-15-5-8-20(9-6-15)17(22)14-4-3-7-21(23)11-14/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUQWCNRNBWLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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